molecular formula C14H26N2O2 B5091927 1-ethyl-3-piperidinyl cyclohexylcarbamate

1-ethyl-3-piperidinyl cyclohexylcarbamate

Cat. No. B5091927
M. Wt: 254.37 g/mol
InChI Key: IGLNKJQEANOIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-piperidinyl cyclohexylcarbamate, commonly known as Etomidate, is a general anesthetic drug that is widely used in medical procedures. It was first synthesized in 1964 and has since been used as a safe and effective anesthetic agent due to its rapid onset and short duration of action. The purpose of

Scientific Research Applications

Etomidate is widely used in scientific research for its anesthetic properties. It is commonly used in animal studies to induce anesthesia and immobilize animals for surgical procedures. Etomidate has also been used in human studies to study the effects of anesthesia on the brain and nervous system.

Mechanism of Action

Etomidate works by enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. This leads to increased inhibition of neural activity, resulting in sedation and anesthesia. Etomidate has a rapid onset of action, with effects typically occurring within one minute of administration. The effects of Etomidate are short-lived, with the drug being metabolized and eliminated from the body within a few minutes.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure and heart rate, as well as respiratory depression. Etomidate has also been shown to have neuroprotective effects, reducing the risk of brain damage during anesthesia.

Advantages and Limitations for Lab Experiments

Etomidate is a valuable tool for scientific research due to its rapid onset and short duration of action. It allows researchers to quickly induce anesthesia in animals, which is essential for many types of experiments. However, Etomidate can also have side effects, such as respiratory depression and decreased blood pressure, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on Etomidate. One area of interest is the development of new anesthetic agents that have fewer side effects than Etomidate. Another area of research is the use of Etomidate in combination with other drugs to enhance its effects. Additionally, researchers are studying the effects of Etomidate on the brain and nervous system to better understand its mechanism of action. Overall, Etomidate is an important tool for scientific research and has the potential to lead to new discoveries in the field of anesthesia.

Synthesis Methods

Etomidate is synthesized by reacting 1-ethyl-3-piperidinol with cyclohexyl isocyanate in the presence of a base. The resulting product is then purified to yield pure Etomidate. The synthesis of Etomidate is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

(1-ethylpiperidin-3-yl) N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-2-16-10-6-9-13(11-16)18-14(17)15-12-7-4-3-5-8-12/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLNKJQEANOIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)OC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidin-3-yl cyclohexylcarbamate

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